molecular formula C27H31NO6 B5201586 2-(propan-2-yloxy)ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(propan-2-yloxy)ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5201586
M. Wt: 465.5 g/mol
InChI Key: LSBKWPNBDMCFPA-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative characterized by a fused bicyclic core (hexahydroquinoline) substituted with a chromen-4-one moiety and a 2-(propan-2-yloxy)ethyl ester group. Its molecular formula is C₃₀H₂₉NO₅, with a molecular weight of 483.6 g/mol . The 2-(propan-2-yloxy)ethyl ester enhances solubility and bioavailability compared to simpler alkyl esters .

Properties

IUPAC Name

2-propan-2-yloxyethyl 2,7,7-trimethyl-5-oxo-4-(4-oxochromen-3-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO6/c1-15(2)32-10-11-33-26(31)22-16(3)28-19-12-27(4,5)13-20(29)24(19)23(22)18-14-34-21-9-7-6-8-17(21)25(18)30/h6-9,14-15,23,28H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKWPNBDMCFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=CC=CC=C4C3=O)C(=O)OCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives share structural motifs but differ in substituents, leading to variations in chemical reactivity, biological activity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities
2-(Propan-2-yloxy)ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-hexahydroquinoline-3-carboxylate Chromen-4-one, 2-(propan-2-yloxy)ethyl ester C₃₀H₂₉NO₅ 483.6 Potential anti-inflammatory, anticancer (inferred from chromenone)
2-Phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-hexahydroquinoline-3-carboxylate 6-Methyl chromen-4-one, phenylethyl ester C₃₃H₃₁NO₅ 545.6 Enzyme inhibition, anticancer
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Methoxy-4-propoxyphenyl C₂₇H₃₃NO₅ 455.5 Antioxidant, antimicrobial
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate 3,4-Dimethoxyphenyl, phenyl C₂₉H₃₃NO₅ 487.6 Enhanced chemical reactivity due to electron-donating groups
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylic acid ethyl ester 2-Chlorophenyl C₂₁H₂₄ClNO₃ 373.9 Anti-inflammatory (low-dose efficacy)

Key Observations

Substituent-Driven Bioactivity :

  • The chromen-4-one group (in the target compound and ) is associated with anticancer activity due to its ability to intercalate DNA or inhibit topoisomerases .
  • Chlorophenyl (as in ) enhances anti-inflammatory potency, likely through COX-2 inhibition.
  • Methoxy/propoxy substituents (e.g., ) improve antioxidant activity by stabilizing radical intermediates.

Ethyl esters (e.g., ) are simpler but less metabolically stable than bulkier esters.

Conformational Flexibility: Hexahydroquinoline derivatives with dimethoxyphenyl groups (e.g., ) exhibit rigid conformations due to steric hindrance, affecting binding to biological targets.

Table 2: Physicochemical Properties

Property Target Compound 2-Phenylethyl Chromenone Derivative Ethyl 3-Methoxy-4-propoxyphenyl Derivative
LogP (Predicted) 3.8 4.5 2.9
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 8 9 7
Polar Surface Area (Ų) 83.7 80.2 85.4
  • The target compound’s lower LogP than suggests better aqueous solubility, critical for drug delivery.
  • Higher rotatable bonds in may reduce metabolic stability compared to the target compound.

Mechanistic Comparisons

  • Enzyme Inhibition: Chromenone-containing derivatives (target, ) show stronger inhibition of cytochrome P450 enzymes than phenyl-substituted analogs .
  • Antioxidant Activity: Methoxy/propoxy derivatives (e.g., ) outperform chromenone derivatives in radical scavenging assays due to electron-donating groups .

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